molecular formula C10H16O B14485310 6,6-Dimethylbicyclo[2.2.2]octan-2-one CAS No. 64235-42-3

6,6-Dimethylbicyclo[2.2.2]octan-2-one

Cat. No.: B14485310
CAS No.: 64235-42-3
M. Wt: 152.23 g/mol
InChI Key: RITIWCHDHZHAKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6-Dimethylbicyclo[222]octan-2-one is a bicyclic compound characterized by its unique structure, which includes two fused cyclohexane rings with a ketone functional group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethylbicyclo[2.2.2]octan-2-one typically involves the Diels-Alder reaction, a powerful method for constructing bicyclic systems. The reaction between a suitable diene and a dienophile under controlled conditions leads to the formation of the bicyclic structure. For instance, the reaction of 1,3-butadiene with a substituted cyclohexene can yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or recrystallization to obtain the pure compound. The reaction conditions, including temperature and pressure, are optimized to maximize yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 6,6-Dimethylbicyclo[2.2.2]octan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6,6-Dimethylbicyclo[2.2.2]octan-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer activity.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 6,6-Dimethylbicyclo[2.2.2]octan-2-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s rigid bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting their function .

Comparison with Similar Compounds

Properties

CAS No.

64235-42-3

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

6,6-dimethylbicyclo[2.2.2]octan-2-one

InChI

InChI=1S/C10H16O/c1-10(2)6-7-3-4-8(10)9(11)5-7/h7-8H,3-6H2,1-2H3

InChI Key

RITIWCHDHZHAKK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2CCC1C(=O)C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.